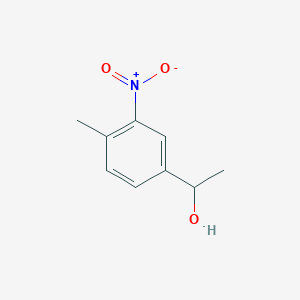

1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Description

BenchChem offers high-quality 1-(4-Methyl-3-nitrophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methyl-3-nitrophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methyl-3-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEJLWMIIDXXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

The following technical guide details the characterization, synthesis, and application of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol , a critical chiral building block in organic synthesis and medicinal chemistry.

Core Identity & Technical Specifications

This compound serves as a versatile intermediate, particularly in the synthesis of chiral amines and pharmacophores requiring a 3,4-disubstituted benzene scaffold. While often encountered as a racemic mixture during initial synthesis, the enantiopure forms (R and S) are highly valued for asymmetric synthesis.

Chemical Identity Table

| Parameter | Specification |

| Chemical Name | 1-(4-Methyl-3-nitrophenyl)ethan-1-ol |

| Systematic Name | |

| CAS Number (1R-isomer) | 1344927-61-2 |

| CAS Number (Racemic) | Not widely listed; refer to specific enantiomers or synthesized de novo. |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Precursor CAS | 5333-27-7 (4'-Methyl-3'-nitroacetophenone) |

| SMILES | CC1=C(C=C(C=C1)C(C)O)[O-] |

| InChI Key | Derived from structure |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in Ethanol, MeOH, DCM, EtOAc; Insoluble in Water |

Chemical Characterization & Properties

Accurate identification relies on spectroscopic analysis. The presence of the nitro group at the meta position (relative to the ethyl chain) and the ortho position (relative to the methyl group) creates a distinct electronic environment.

Predicted H NMR Spectrum (400 MHz, CDCl )

-

Aromatic Region (

7.5 – 8.1 ppm):-

8.05 (d,

-

7.55 (dd,

-

7.35 (d,

-

8.05 (d,

-

Benzylic Region:

-

4.95 (q,

-

4.95 (q,

-

Aliphatic Region:

-

2.60 (s, 3H): Ar-CH

-

1.50 (d,

- 2.0-2.5 (br s, 1H): -OH (Hydroxyl proton, shift varies with concentration).

-

2.60 (s, 3H): Ar-CH

Infrared (IR) Spectroscopy

-

3300–3400 cm

: Broad O-H stretch (Alcohol). -

1520–1530 cm

: Asymmetric N-O stretch (Nitro group). -

1340–1350 cm

: Symmetric N-O stretch (Nitro group).

Synthesis & Manufacturing Protocols

The most robust route to 1-(4-Methyl-3-nitrophenyl)ethan-1-ol is the chemoselective reduction of its ketone precursor, 4'-Methyl-3'-nitroacetophenone (CAS 5333-27-7) . This method avoids the regioselectivity issues associated with direct nitration of 1-(p-tolyl)ethanol.

Synthesis Pathway Diagram

Caption: Chemoselective reduction of the ketone precursor to the target alcohol using Sodium Borohydride.

Detailed Experimental Protocol (Racemic Synthesis)

Objective: Synthesis of racemic 1-(4-Methyl-3-nitrophenyl)ethan-1-ol on a 10g scale.

Reagents:

-

4'-Methyl-3'-nitroacetophenone (10.0 g, 55.8 mmol)

-

Sodium Borohydride (NaBH

) (2.11 g, 55.8 mmol, 1.0 eq) -

Absolute Ethanol (100 mL)

-

1M HCl (for quenching)

-

Ethyl Acetate (for extraction)[1]

Procedure:

-

Preparation: Dissolve 4'-Methyl-3'-nitroacetophenone (10.0 g) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add NaBH

(2.11 g) in small portions over 15 minutes. Caution: Hydrogen gas evolution. -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) until the starting ketone spot disappears.

-

Quenching: Cool the mixture back to 0°C and carefully quench with 1M HCl (20 mL) until pH ~5-6.

-

Extraction: Concentrate the ethanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na

SO -

Yield: Expect ~9.0–9.5 g (90–95%) of a pale yellow oil/solid.

Advanced Applications in Drug Development

This alcohol is a pivotal intermediate for synthesizing chiral amines and pharmacophores. Its primary value lies in its conversion to (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine , a chiral amine building block.

Stereoselective Conversion Workflow

Caption: Enzymatic resolution and stereochemical inversion strategy to access chiral amine derivatives.

Key Applications

-

Chiral Resolution Agents: The enantiopure alcohol can be used to resolve chiral acids or as a precursor for chiral auxiliaries.

-

Antibiotic Development: Structural analogs of Chloramphenicol often utilize the p-nitrophenyl ethanol scaffold. This methylated derivative offers steric differentiation in the binding pocket of bacterial ribosomes.

-

Polymer Chemistry: Used as a monomeric unit in the synthesis of photo-labile protecting groups or functionalized polyesters.

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, specific safety protocols are mandatory.[2]

-

Explosion Hazard: While stable under standard conditions, nitro compounds can decompose violently at high temperatures. Do not distill the residue to dryness at temperatures exceeding 150°C.

-

Toxicity: Potential skin sensitizer and irritant. Use nitrile gloves and a fume hood.

-

Storage: Store in a cool, dry place (2-8°C recommended) to prevent slow oxidation or degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79246, 4'-Methyl-3'-nitroacetophenone (Precursor). Retrieved from [Link]

-

American Elements. (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol Data Sheet. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

This guide provides a comprehensive analysis of the spectroscopic data for the organic compound 1-(4-Methyl-3-nitrophenyl)ethan-1-ol. The structural elucidation of novel or synthesized molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, offering detailed insights into the molecular framework, functional groups, and overall identity of a compound.

Molecular Structure and Predicted Spectroscopic Highlights

The structure of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol consists of a toluene backbone substituted with a nitro group at position 3 and a 1-hydroxyethyl group at position 4. This specific arrangement of functional groups dictates a unique spectroscopic fingerprint.

Structure:

(Simplified 2D representation)

-

¹H NMR : Will show distinct signals for the aromatic protons, the methine (CH-OH), the secondary methyl (CH-CH₃ ), the benzylic methyl (Ar-CH₃ ), and the hydroxyl proton. The substitution pattern on the aromatic ring will create a specific splitting pattern.

-

¹³C NMR : Will display nine unique carbon signals, corresponding to each carbon atom in the molecule, as there are no elements of symmetry.

-

IR Spectroscopy : Will feature characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and aromatic (C=C and C-H) groups, as well as aliphatic C-H stretches.

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to its molecular weight (181.18 g/mol ) and characteristic fragmentation patterns, including the loss of water and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions for the ¹H and ¹³C NMR spectra are formulated based on established substituent chemical shift (SCS) effects and data from analogous compounds.[1]

Experimental Protocol (Typical)

A standard NMR experiment would involve dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups. The aromatic region is expected to be complex due to the trisubstituted pattern.

| Predicted δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Rationale |

| ~8.05 | d | 1H | ~2.0 | H-2 | Ortho to the nitro group, deshielded. Small coupling from meta proton H-6. |

| ~7.55 | dd | 1H | ~8.0, 2.0 | H-6 | Ortho to the CH(OH)CH₃ group, coupled to H-5 and H-2. |

| ~7.35 | d | 1H | ~8.0 | H-5 | Ortho to the methyl group, coupled to H-6. |

| ~5.00 | q | 1H | ~6.5 | CH-OH | Methine proton, split by the adjacent methyl group. |

| ~2.60 | s | 3H | - | Ar-CH₃ | Benzylic methyl protons, singlet. |

| ~2.20 | d (broad) | 1H | ~4.0 | OH | Hydroxyl proton, often broad, coupling may not be resolved. |

| ~1.55 | d | 3H | ~6.5 | CH-CH₃ | Secondary methyl protons, doublet due to coupling with the methine proton. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The chemical shifts of the aromatic carbons are predicted based on additive substituent effects. The nitro group strongly deshields the carbon it is attached to (C-3), while the other carbons are influenced by the interplay of all substituents.

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~149.0 | C-3 | Attached to the strongly electron-withdrawing NO₂ group. |

| ~145.0 | C-1 | Ipso-carbon attached to the hydroxyethyl group. |

| ~138.0 | C-4 | Attached to the methyl group. |

| ~133.0 | C-6 | Aromatic CH. |

| ~129.0 | C-5 | Aromatic CH. |

| ~123.0 | C-2 | Aromatic CH, ortho to the nitro group. |

| ~69.5 | C H-OH | Carbon bearing the hydroxyl group, deshielded by oxygen. |

| ~25.0 | CH-C H₃ | Secondary methyl carbon. |

| ~21.0 | Ar-C H₃ | Benzylic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The predicted spectrum for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol is based on standard correlation tables.[2][3][4]

Experimental Protocol (Typical)

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. For a liquid or low-melting solid, a thin film could be prepared between two salt (NaCl or KBr) plates. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2990 - 2850 | Medium | C-H stretch | Aliphatic C-H (ethyl and methyl) |

| 1610, 1580, 1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1530 - 1500 | Strong | N-O asymmetric stretch | Nitro group (-NO₂) ** |

| 1360 - 1330 | Strong | N-O symmetric stretch | Nitro group (-NO₂) ** |

| 1300 - 1000 | Strong | C-O stretch | Secondary Alcohol (C-OH) |

| 900 - 690 | Strong | C-H bend (out-of-plane) | Aromatic ring substitution pattern |

The two strong absorptions for the nitro group are highly characteristic and serve as a key confirmation of its presence.[5] The broad O-H stretch is indicative of hydrogen bonding, typical for alcohols.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity and structure. The predicted data is based on common fragmentation pathways for aromatic alcohols.[6][7]

Experimental Protocol (Typical)

The sample would be introduced into the mass spectrometer (e.g., via direct infusion or GC-MS). Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Fragmentation

The molecular formula is C₉H₁₁NO₃, with a monoisotopic mass of 181.0739 Da .

| Predicted m/z | Ion Formula | Identity/Loss |

| 181 | [C₉H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 166 | [C₉H₈NO₂]⁺ | [M - CH₃]⁺ (Loss of the secondary methyl group) |

| 164 | [C₉H₁₀NO₂]⁺ | [M - OH]⁺ (Loss of hydroxyl radical) |

| 163 | [C₉H₉NO₂]⁺ | [M - H₂O]⁺ (Loss of water, common for alcohols) |

| 136 | [C₈H₈O]⁺ | [M - NO₂]⁺ (Loss of nitro group) |

| 121 | [C₈H₉]⁺ | [M - NO₂ - OH]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement after side-chain cleavage) |

The most significant fragmentation is expected to be the α-cleavage, leading to the loss of the secondary methyl group (CH₃) to form a resonance-stabilized benzylic cation at m/z 166 . This would likely be the base peak in the spectrum. The loss of water (H₂O) to give a peak at m/z 163 is also a very common pathway for alcohols.[7]

Conclusion

The combined interpretation of predicted NMR, IR, and MS data provides a cohesive and detailed spectroscopic profile for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. IR spectroscopy confirms the presence of key functional groups—hydroxyl, nitro, and aromatic rings. Mass spectrometry establishes the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This comprehensive, albeit predicted, dataset serves as a robust benchmark for the identification and characterization of this compound in research and development settings.

References

-

Patiny, L., & Baghi, D. (2024). NMRDB.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

-

Wikipedia contributors. (2024). Infrared spectroscopy correlation table. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Grokipedia. (n.d.). Infrared spectroscopy correlation table. Grokipedia. Available at: [Link]

-

Paragas, J., et al. (2023). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Physical Chemistry Chemical Physics, 25(3), 1936-1946. Available at: [Link]

-

Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. RSC Publishing. Available at: [Link]

-

Mestrelab Research. (2025). Download NMR Predict. Mestrelab. Available at: [Link]

-

Shin, I., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry, 82(9), 4663-4673. Available at: [Link]

-

Scribd. (n.d.). IR Correlation Table. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Available at: [Link]

-

O'Connor, K. (n.d.). Simplified Infrared Correlation Chart. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Predictor. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Available at: [Link]

-

Ye, Z., et al. (2024). Prediction of the Infrared Absorbance Intensities and Frequencies of Hydrocarbons: A Message Passing Neural Network Approach. The Journal of Physical Chemistry A. Available at: [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

-

YouTube. (2019). Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. Available at: [Link]

-

Abraham, R. J., et al. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 45(10), 863-875. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.10. Available at: [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Available at: [Link]

-

University of Calgary. (n.d.). Chapter 13 - Aromatic H. Available at: [Link]

-

Hertkorn, N., et al. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Analytical Chemistry, 79(3), 911-922. Available at: [Link]

-

ResearchGate. (2013). Is there any software to predict IR frequency of organic compounds?. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]

-

PubChem. (n.d.). (R)-1-(3-nitrophenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]

-

LibreTexts Chemistry. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. Available at: [Link]

-

PubChem. (n.d.). 3'-Nitro-4'-methylacetophenone. National Center for Biotechnology Information. Available at: [Link]

-

U.S. Army Armament Research and Development Command. (1982). Analytical Chemistry of 2,4,6-Trinitrotoluene. Defense Technical Information Center. Available at: [Link]

-

Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Available at: [Link]

-

ResearchGate. (n.d.). C(1s) XPS spectra of o-nitrotoluene (a), m-nitrotoluene (b), and.... Available at: [Link]

-

Correia, C. F., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. Journal of the American Society for Mass Spectrometry, 29(10), 2090-2101. Available at: [Link]

-

Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-1314. Available at: [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

AIP Publishing. (1966). Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics, 45(1), 161-165. Available at: [Link]

-

ResearchGate. (n.d.). UV–visible absorption spectra of 2-nitrotoluene (11) matrix-isolated.... Available at: [Link]

-

PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

SciSpace. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. Available at: [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. GCMS Section 6.10 [people.whitman.edu]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Executive Summary

This technical guide outlines the protocols, thermodynamic modeling, and solvent selection criteria for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (also known as

Accurate solubility data is the cornerstone of process optimization—specifically for recrystallization yields , reaction kinetics , and purification efficiency . This guide provides a self-validating experimental framework to determine its solubility profile, analyzes the thermodynamic drivers (enthalpy, entropy), and offers predictive insights based on structural analogues.

Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the solute-solvent interaction requires analyzing the molecular structure of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol.

-

Hydrogen Bonding: The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents (e.g., Methanol, Ethanol).

-

Polarity: The nitro (-NO

) group at the meta position (relative to the alkyl chain) introduces a strong dipole moment, enhancing solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile). -

Hydrophobicity: The aromatic ring and the methyl substituent contribute to non-polar character, suggesting moderate solubility in esters (Ethyl Acetate) but limited solubility in aliphatic hydrocarbons (n-Heptane).

| Property | Description |

| IUPAC Name | 1-(4-Methyl-3-nitrophenyl)ethan-1-ol |

| Molecular Formula | C |

| Molecular Weight | 181.19 g/mol |

| Key Functional Groups | Secondary Alcohol, Nitro, Methyl-substituted Benzene |

| Physical State | Solid (typically pale yellow crystalline powder) |

Experimental Protocols

To ensure high-precision data suitable for thermodynamic modeling, the Laser Dynamic Method (synthetic method) is recommended over the static gravimetric method due to its speed and accuracy in detecting the exact dissolution point.

Protocol A: Laser Dynamic Solubility Measurement

Objective: Determine the mole fraction solubility (

Reagents:

-

Solute: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol (Purity > 99% by HPLC).

-

Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade).

Workflow:

-

Preparation: Accurately weigh a specific mass of solute (

) and solvent ( -

Setup: Insert a laser monitoring probe (or setup a laser source and photodetector across the vessel).

-

Equilibration: Circulate water from a thermostatic bath through the vessel jacket. Start at a temperature well below the expected dissolution point.

-

Heating Ramp: Slowly increase the temperature (rate < 2 K/h near equilibrium) while stirring.

-

Detection: Monitor the laser intensity.

-

Suspension: Laser beam is scattered (low intensity at detector).

-

Dissolution: Solution becomes clear; laser intensity spikes to maximum.

-

-

Recording: Record the temperature (

) at which the laser transmittance transitions. This is the saturation temperature for the known composition. -

Repetition: Repeat with varying solute/solvent ratios to cover the desired temperature range.

Visualization: Laser Dynamic Workflow

Caption: Workflow for the Laser Dynamic Method to determine solid-liquid equilibrium temperatures.

Thermodynamic Modeling & Analysis

Once experimental data is collected, it must be correlated using thermodynamic models to verify consistency and calculate dissolution properties.

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data of organic solids.

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical parameters derived from non-linear regression.

-

Utility: Excellent for interpolation of solubility at unmeasured temperatures.

van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.

-

Plot:

vs. -

Slope:

(Enthalpy of dissolution). -

Intercept:

(Entropy of dissolution).

Expected Solubility Trends (Based on Analogues)

Based on data for structural analogues like 1-(4-nitrophenyl)ethanol and 1-(3-nitrophenyl)ethanone [1, 2], the expected solubility profile for 1-(4-Methyl-3-nitrophenyl)ethan-1-ol is:

| Solvent Class | Representative Solvent | Predicted Solubility Trend | Mechanistic Driver |

| Polar Protic | Ethanol, Methanol | High | Strong Hydrogen Bonding (Solute -OH |

| Polar Aprotic | Acetone, Ethyl Acetate | High to Moderate | Dipole-Dipole interactions with Nitro group |

| Aromatic | Toluene | Moderate | |

| Non-Polar | Cyclohexane, Heptane | Low | Lack of specific interactions; high energy cost to break crystal lattice |

Note: The dissolution process is typically endothermic (

Application: Recrystallization Strategy

For purification of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol from synthesis mixtures, a cooling crystallization or anti-solvent crystallization approach is recommended.

Solvent System Selection

-

Primary Solvent: Ethanol or Ethyl Acetate (High solubility at high T).

-

Anti-Solvent: Water (for Ethanol) or n-Heptane (for Ethyl Acetate).

Purification Workflow

-

Dissolution: Dissolve crude solid in minimum hot Ethanol (approx. 60°C).

-

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Crystallization:

-

Option A: Slow cooling to 0-5°C.

-

Option B: Slow addition of Water (anti-solvent) until turbidity persists, then cool.

-

-

Isolation: Filter crystals and wash with cold Ethanol/Water (1:1) mixture.

Caption: Purification logic flow for nitro-aromatic alcohol intermediates.

References

-

Solubility of Nitro-Aromatic Analogues

- Source: Zhang, Y., et al. "Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents.

- Relevance: Establishes solubility baselines for nitro-phenyl oxygen

-

Thermodynamic Data for 1-(4-Nitrophenyl)

- Source: NIST Chemistry WebBook, SRD 69.

- Relevance: Provides thermophysical property d

-

General Solubility Protocols

- Source: NIST/TRC Web Thermo Tables (WTT).

- Relevance: Standardized methods for reporting solubility and density d

-

Compound Identification

- Source: PubChem Compound Summary for 1-(4-Methyl-3-nitrophenyl)ethanol.

- Relevance: Verification of chemical structure and identifiers (CID 63365262).

Technical Guide: Synthesis of the Precursor 4-Methyl-3-Nitroacetophenone

[1]

Executive Summary

4-Methyl-3-nitroacetophenone (CAS: 5333-27-7) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for indole-based kinase inhibitors and anticonvulsant agents. Its structural duality—possessing both an oxidizable methyl group and a reducible nitro group—makes it a versatile "switch" molecule in medicinal chemistry.

This guide provides a rigorous, scalable protocol for the regioselective nitration of 4-methylacetophenone. Unlike generic textbook procedures, this workflow addresses the specific thermodynamic and kinetic challenges of nitrating a deactivated, sterically biased ring system. We prioritize the Mixed Acid Nitration route due to its superior atom economy and scalability compared to Friedel-Crafts alternatives.

Retrosynthetic Analysis & Strategy

The synthesis of 4-methyl-3-nitroacetophenone presents a classic problem in Electrophilic Aromatic Substitution (EAS): managing directing group conflicts to achieve regioselectivity.[1]

The Directing Group Conflict[2]

-

Acetyl Group (-COCH₃): A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta position.[2]

-

Methyl Group (-CH₃): A weak electron-donating group (EDG). It activates the ring and directs ortho/para.[1][3][4]

Target Analysis:

-

Position 3: This position is meta to the acetyl group and ortho to the methyl group.[1] Both directing effects reinforce each other here.

-

Position 2: This position is ortho to the acetyl group and meta to the methyl group.[1] While electronically feasible regarding the acetyl group, it is sterically crowded and electronically disfavored by the methyl group's directing effect.

Core Protocol: Regioselective Nitration

This protocol is designed for a 300 mmol scale but can be linearly scaled with appropriate heat transfer engineering.

Reagents & Equipment Table

| Component | Specification | Quantity | Molar Eq. | Role |

| 4-Methylacetophenone | >98% Purity | 40.0 g | 1.0 | Substrate |

| Sulfuric Acid (H₂SO₄) | Conc. (98%) | 250 mL | Solvent/Cat.[5][1] | Solvent & Catalyst |

| Nitric Acid (HNO₃) | 70% | 25.5 mL | 1.0 | Nitrating Agent |

| Fuming H₂SO₄ | 20% free SO₃ | 300 g | Co-solvent | Dehydrating Agent |

| Dichloromethane (DCM) | ACS Grade | 500 mL | N/A | Extraction Solvent |

Experimental Workflow

Step 1: System Preparation

-

Setup: Use a 1L three-necked round-bottom flask equipped with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, and a low-temperature thermometer.

-

Environment: The reaction must be performed in a fume hood. Nitrogen flushing is recommended to exclude moisture, which can dilute the mixed acid and reduce nitronium ion concentration.

Step 2: Substrate Solubilization (Critical Control Point)

-

Charge 250 mL of concentrated H₂SO₄ into the flask.

-

Cool the acid to -20°C using an acetone/dry ice bath or a cryostat.

-

Slowly add 40.0 g of 4-methylacetophenone.

-

Insight: The addition is exothermic.[1] Maintain internal temperature below -15°C. If the temperature spikes, stop addition immediately. High temperatures at this stage promote sulfonation byproducts.

Step 3: Preparation of Nitrating Mixture

-

In a separate beaker, pre-mix 25.5 mL of 70% HNO₃ with 300 g of 20% fuming H₂SO₄.

-

Safety: This generates significant heat. Cool the fuming sulfuric acid before adding nitric acid.

Step 4: Electrophilic Addition

-

Transfer the nitrating mixture to the addition funnel.

-

Add the acid mixture dropwise to the reaction flask over 45–60 minutes .

-

Thermodynamic Control: The internal temperature must strictly remain between -20°C and -15°C .

-

Mechanism:[5][2][6] The fuming sulfuric acid acts as a powerful dehydrating agent, shifting the equilibrium to maximize the concentration of the active electrophile, the nitronium ion (

).

Step 5: Quenching & Isolation

-

After addition, stir for 30 minutes at -15°C.

-

Pour the reaction mixture onto 1 kg of crushed ice/water slurry with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Filter the solid and wash with cold water (3 x 200 mL) until the filtrate pH is neutral.

Step 6: Purification

-

Dissolve the crude solid in Dichloromethane (DCM).

-

Wash with 10% NaHCO₃ (to remove residual acid) and brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Recrystallization: Recrystallize from hot hexane or a hexane/ethyl acetate mixture to yield off-white needles.

Process Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 1: Step-by-step process workflow for the nitration of 4-methylacetophenone, highlighting critical temperature control points.

Analytical Characterization

To validate the synthesis, the isolated product must meet the following physicochemical specifications.

| Property | Expected Value | Method of Verification |

| Appearance | Pale yellow/off-white needles | Visual Inspection |

| Melting Point | 61°C – 62°C | Capillary MP Apparatus [1] |

| Yield | 75% – 85% | Gravimetric Analysis |

| ¹H NMR (CDCl₃) | δ 2.65 (s, 3H, Ac), 2.70 (s, 3H, Ar-Me), 7.50 (d, 1H), 8.10 (dd, 1H), 8.55 (d, 1H) | NMR Spectroscopy |

| IR Spectrum | 1690 cm⁻¹ (C=O), 1530/1350 cm⁻¹ (NO₂) | FTIR |

Interpretation of Data: The ¹H NMR is definitive. The aromatic region will show a specific pattern:

-

A doublet for the proton at C5 (ortho to methyl).

-

A doublet of doublets for the proton at C6 (ortho to acetyl).

-

A doublet (often appearing as a singlet due to small coupling) for the proton at C2 (between nitro and acetyl). Any significant deviation in melting point (<60°C) suggests contamination with the 2-nitro isomer or unreacted starting material.

Safety & Scale-Up Considerations

As a Senior Scientist, you must recognize that nitration reactions are among the most hazardous in industrial chemistry due to their exothermic nature and the potential for thermal runaway.

-

Thermal Runaway: The reaction is highly exothermic. On a larger scale (kg), active cooling jackets and emergency dump tanks are mandatory. The "Adiabatic Temperature Rise" must be calculated before scaling up.

-

Oxidative Hazards: Nitric acid is a strong oxidizer. Ensure no organic solvents (like acetone) are present in the reaction vessel during acid addition, as this can form explosive peroxides or ketenes.

-

Waste Management: The quenched acid waste contains significant amounts of diluted sulfuric and nitric acid. Neutralize with lime or sodium hydroxide in a controlled waste reactor before disposal.

References

-

PrepChem. (n.d.). Preparation of 4-methyl-3-nitroacetophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79246, 1-(4-Methyl-3-nitrophenyl)ethanone. Retrieved from [Link]

-

Organic Syntheses. (1951). o-Nitroacetophenone. Org. Synth. 1951, 31, 78. (Provided for comparative context on nitroacetophenone handling). Retrieved from [Link]

Sources

Advanced Technical Guide: Substituted Nitrophenylethanol Derivatives

Literature Review, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary

Substituted nitrophenylethanol derivatives represent a critical class of chiral building blocks in the pharmaceutical and agrochemical industries. Their structural core—a phenyl ring bearing a nitro group and a hydroxyethyl side chain—serves as a versatile scaffold for the synthesis of

This technical guide synthesizes current literature to provide a rigorous analysis of the synthesis, reactivity, and application of these derivatives. Unlike generic reviews, this document focuses on the causality of synthetic choices , comparing traditional chemo-catalytic routes with emerging biocatalytic methodologies that offer superior enantioselectivity (

Structural Classification & Strategic Importance

The term "substituted nitrophenylethanol" typically refers to two distinct structural isomers based on the position of the nitro group relative to the ethanol chain. This guide focuses on Type A , which is the primary precursor for bioactive amino alcohols.

-

Type A: Ring-Nitro Derivatives (e.g., 1-(4-nitrophenyl)ethanol).

-

Type B: Chain-Nitro Derivatives (e.g., 2-nitro-1-phenylethanol).

-

Origin: Henry Reaction (Nitroaldol) of benzaldehydes with nitromethane.

-

Utility: Precursors to

-nitroalkenes and amino alcohols via chain reduction.

-

Mechanistic Significance

The nitro group (

-

Increases the acidity of the benzylic proton, influencing oxidation rates.

-

Deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (

) if halogens are present (e.g., 4-fluoro-1-(4-nitrophenyl)ethanol). -

Serves as a "masked" amine ; selective reduction of the nitro group in the presence of the alcohol is a key synthetic challenge.

Synthetic Methodologies

Chemo-Catalytic Reduction

The most direct route to 1-(nitrophenyl)ethanols is the reduction of the corresponding nitroacetophenone.

-

Reagent: Sodium Borohydride (

).[2] -

Mechanism: Hydride transfer to the carbonyl carbon.

-

Limitation: Produces a racemic mixture (

-alcohol). -

Optimization: The addition of

(Luche reduction) is often unnecessary due to the high reactivity of the nitro-ketone, but maintaining low temperatures (

Biocatalytic Asymmetric Reduction

Modern pharmaceutical synthesis demands high enantiopurity. Biocatalysis using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) has superseded metal-ligand catalysis in many process-scale applications due to higher selectivity and lower heavy-metal contamination.

-

Enzymes: Rhodotorula mucilaginosa, Lactobacillus kefiri, and commercially engineered KREDs.

-

Cofactor Recycling: Requires

. Coupled systems (e.g., Glucose Dehydrogenase/Glucose) are mandatory for economic viability. -

Stereocontrol: Specific enzymes can yield

- or

Visualization: Biocatalytic Cycle

The following diagram illustrates the enzymatic reduction cycle coupled with cofactor regeneration.

Caption: Coupled enzymatic cycle for the enantioselective reduction of nitroacetophenone using ADH and cofactor regeneration.

Experimental Protocols

Protocol A: Standard Chemical Reduction (Racemic)

Target: Synthesis of 1-(4-nitrophenyl)ethanol from 4-nitroacetophenone.

Reagents:

-

4-Nitroacetophenone (1.65 g, 10 mmol)

-

Sodium Borohydride (

) (0.38 g, 10 mmol) -

Methanol (30 mL)

- (1 M)

Methodology:

-

Dissolution: Dissolve 4-nitroacetophenone in methanol in a 100 mL round-bottom flask. Cool to

using an ice bath. Rationale: Cooling minimizes the risk of reducing the nitro group and suppresses byproduct formation. -

Addition: Add

portion-wise over 10 minutes. Rationale: Exothermic reaction; portion-wise addition prevents thermal runaway. -

Reaction: Stir at

for 30 minutes, then allow to warm to room temperature. Monitor via TLC (30% EtOAc/Hexane). -

Quenching: Carefully add 1 M

dropwise until pH ~7. Rationale: Destroys excess hydride and protonates the alkoxide intermediate. -

Extraction: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Biocatalytic Asymmetric Reduction

Target: Synthesis of (S)-1-(4-nitrophenyl)ethanol.

Reagents:

-

Substrate: 4-Nitroacetophenone (50 mM)

-

Biocatalyst: Rhodotorula mucilaginosa whole cells (60 g/L wet weight) or commercial KRED.

-

Buffer: Phosphate buffer (100 mM, pH 6.5)

-

Co-substrate: Glucose (2% w/v)[3]

Methodology:

-

Inoculation: Suspend cells in phosphate buffer containing glucose.

-

Reaction: Add substrate (dissolved in minimal DMSO if solubility is low). Incubate at

with orbital shaking (200 rpm). -

Monitoring: Monitor consumption of ketone via HPLC (Chiralcel OD-H column).

-

Workup: Centrifuge to remove cells. Extract supernatant with ethyl acetate.[2]

-

Validation: Determine enantiomeric excess (

) via chiral HPLC. Expect

Reactivity & Pharmaceutical Applications[4][5][6]

The utility of nitrophenylethanol lies in its bifunctionality. The alcohol handle allows for stereochemical inversion or activation, while the nitro group is a latent amine.

Pathway to Beta-Blockers

A primary application is the synthesis of phenylethanolamine beta-blockers.

-

Activation: The chiral alcohol is converted to a leaving group (Mesylate/Tosylate).

-

Displacement: Nucleophilic displacement by an amine (e.g., isopropylamine).

-

Nitro Reduction: The nitro group is reduced to an aniline (using

or -

Functionalization: The aniline is sulfonated (for Sotalol) or otherwise modified.

Visualization: Synthesis Pathway

Caption: Synthetic route from nitroacetophenone to beta-blocker precursors via chiral nitrophenylethanol.

Data Summary: Catalyst Performance

The following table summarizes the efficiency of various catalytic systems for the reduction of 4-nitroacetophenone.

| Catalyst System | Reaction Medium | Yield (%) | Enantiomeric Excess (% ee) | Configuration | Ref |

| MeOH, | 95 | 0 (Racemic) | - | [1] | |

| R. mucilaginosa | Phosphate Buffer | 89.7 | >99.9 | (S) | [2] |

| Lactobacillus kefiri | Aqueous/Organic | 99 | 91 | (R) | [2] |

| Ru/TiO2 (Hydrogenation) | 97 | N/A* | - | [3] |

*Note: Heterogeneous hydrogenation typically yields racemic products unless a chiral modifier is used.

References

-

Bioc

-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of -

Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening . ResearchGate. Available at: [Link]

-

Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 . NIH PubMed Central. Available at: [Link]

-

(R)-1-(3-nitrophenyl)ethanol Compound Summary . PubChem.[4] Available at: [Link]

Sources

Technical Safety & Toxicology Guide: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Executive Summary & Compound Identity

1-(4-Methyl-3-nitrophenyl)ethan-1-ol is a chiral secondary alcohol primarily utilized as a pharmaceutical intermediate. It serves as a scaffold for kinase inhibitors and receptor modulators. Due to the presence of a nitro-aromatic moiety, this compound presents specific toxicological risks—most notably potential genotoxicity and skin/eye irritation.

This guide provides a risk-based safety assessment. Where direct empirical data is absent for this specific intermediate, Read-Across methodologies using structurally validated surrogates (e.g., 1-(4-nitrophenyl)ethanol and 4-methyl-3-nitroacetophenone) are employed to establish conservative safety margins.

Chemical Identification

| Parameter | Details |

| IUPAC Name | 1-(4-Methyl-3-nitrophenyl)ethan-1-ol |

| Common Synonyms | |

| CAS Number | 1344927-61-2 (R-isomer); Generic/Racemate often referenced by structure |

| Molecular Formula | C |

| Molecular Weight | 181.19 g/mol |

| SMILES | CC(O)C1=CC(=O)=C(C)C=C1 |

| Calculated LogP | ~2.17 – 2.50 (Moderate Lipophilicity) |

Hazard Identification (GHS & CLP)

Based on Quantitative Structure-Activity Relationship (QSAR) modeling and surrogate data from 1-(4-nitrophenyl)ethanol and 1-(4-methyl-3-nitrophenyl)ethanone, the following GHS classifications are assigned for risk management.

Predicted GHS Classification

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation (Skin Irrit. 2).

-

H335: May cause respiratory irritation (STOT SE 3).[1]

-

H341: Suspected of causing genetic defects (Muta. 2) — Precautionary assignment due to nitro-aromatic alert.

-

Structural Alerts (Toxicophores)

The molecule contains a Nitro group (-NO

-

Risk: Nitro-aromatics are frequently reducible by bacterial and mammalian nitroreductases to hydroxylamines (-NHOH) and amines (-NH

). -

Mechanism: N-hydroxylamines can form nitrenium ions that covalently bind to DNA (guanine residues), leading to mutagenesis.

-

Assessment: Treat as a Potentially Genotoxic Impurity (PGI) until an Ames test proves negative.

Toxicological Profile & Metabolic Fate

Metabolic Pathways

Understanding the metabolic fate is critical for predicting downstream toxicity. The secondary alcohol moiety is likely oxidized to a ketone, while the nitro group undergoes reduction.

Figure 1: Predicted metabolic pathways. The oxidation to ketone (red) and glucuronidation (green) are detoxification routes, while nitro-reduction (yellow) presents a genotoxic risk vector.

Genotoxicity Assessment

-

In Silico Prediction: Positive for Ames mutagenicity in Salmonella typhimurium strains TA98/TA100 (with S9 activation) due to the nitro group.

-

Read-Across: The analog 4-nitrotoluene is a known mutagen. The presence of the ethanol side chain may modulate this, but safety protocols must assume mutagenicity.

-

Actionable Limit: If used as an intermediate in the final drug substance, it must be controlled to TTC (Threshold of Toxicological Concern) levels (e.g., <1.5 µ g/day ) unless empirical data proves otherwise.

Acute Toxicity

-

Oral LD50 (Predicted): 500 – 2000 mg/kg (Rat). Based on the ketone precursor 1-(4-methyl-3-nitrophenyl)ethanone which exhibits moderate oral toxicity.

-

Irritation: The benzylic alcohol functionality, combined with the nitro group, is predicted to be a moderate skin and severe eye irritant.

Occupational Health & Safety (OHS) Protocols

Occupational Exposure Banding (OEB)

Given the potential genotoxicity and lack of chronic data, a conservative banding approach is required.

| Criteria | Classification |

| OEB Assignment | Band 3 / Band 4 (Intermediate Potency/Genotoxic Potential) |

| OEL (Target) | 1 – 10 µg/m³ (8-hour TWA) |

| Containment | Isolator or Split Butterfly Valve (SBV) required for solid handling. |

Handling & PPE Strategy

-

Respiratory: Powered Air Purifying Respirator (PAPR) or N95/P3 mask if handling open powder outside an isolator.

-

Dermal: Double nitrile gloves (min thickness 0.11 mm). Permeation time for nitro-aromatics is often <4 hours; change gloves every 2 hours.

-

Engineering Controls: All weighing and charging must occur within a Vented Balance Enclosure (VBE) or Glovebox .

Experimental Validation Protocols

To move from "Predicted" to "Confirmed" safety data, the following assays are mandatory.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To confirm or refute the genotoxic potential of the nitro group.

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA.

-

Concentrations: 5 dose levels (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

-

Metabolic Activation: Conduct with (+S9) and without (-S9) rat liver homogenate.

-

Success Criteria:

-

Negative: No dose-dependent increase in revertant colonies >2x solvent control.

-

Positive: Dose-dependent increase observed. Action: Implement strict genotoxic impurity controls (ppm levels) in downstream processing.

-

Protocol: HPLC Purity & Stability Method

Purpose: Ensure safety by quantifying impurities (e.g., the ketone precursor).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Nitro aromatic absorption) and 210 nm .

-

Rationale: The nitro group provides a strong chromophore at 254 nm. Monitoring the ketone impurity (which has a distinct UV max) is essential as it is more reactive/irritating.

Environmental Fate[5]

-

Biodegradability: Nitro-aromatics are generally resistant to rapid biodegradation.

-

Aquatic Toxicity: Predicted LC50 (Fish, 96h) ~10-100 mg/L.

-

Disposal: Do not release to drains. Incineration at >1000°C with NOx scrubbing is the only acceptable disposal method due to the nitrogen content.

Safety Decision Logic

Use this workflow to determine the handling requirements for your specific batch size.

Figure 2: Decision tree for assigning Occupational Exposure Bands (OEB) based on genotoxicity data availability.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 592376, 1-(4-Nitrophenyl)ethanol. Retrieved from [Link]

-

U.S. EPA CompTox Chemicals Dashboard. Ethanone, 1-(4-methyl-3-nitrophenyl)- (CAS 5333-27-7).[1] Retrieved from [Link]

- Benigni, R., & Bossa, C. (2011).Structural Alerts for Mutagenicity and Carcinogenicity. Chemical Reviews.

-

ECHA (European Chemicals Agency). C&L Inventory: 1-(4-nitrophenyl)ethanol. Retrieved from [Link]

Sources

Methodological & Application

"synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol from 4-methyl-3-nitroacetophenone"

<-33>

Abstract

This application note provides a comprehensive guide for the chemoselective synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol from 4-methyl-3-nitroacetophenone. The targeted reduction of the ketone functionality in the presence of a nitro group is achieved using sodium borohydride, a mild and selective reducing agent. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for product characterization, tailored for researchers in organic synthesis and drug development.

Introduction

The selective transformation of one functional group in a polyfunctional molecule is a cornerstone of modern organic synthesis. 1-(4-Methyl-3-nitrophenyl)ethan-1-ol is a valuable synthetic intermediate, incorporating both a secondary alcohol and a nitroaromatic moiety. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which is a common functional group in many pharmaceutical compounds.

The primary challenge in this synthesis is the selective reduction of the ketone to a secondary alcohol without affecting the nitro group. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups, sodium borohydride (NaBH₄) offers the requisite chemoselectivity.[1][2][3] This protocol leverages the milder reactivity of NaBH₄ to achieve the desired transformation efficiently.

Mechanistic Rationale

The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4][5] The reaction mechanism can be described in two main stages:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the 4-methyl-3-nitroacetophenone, breaking the carbon-oxygen π-bond. This results in the formation of a tetra-alkoxyborate intermediate.

-

Protonation/Workup: In the second step, a protic solvent (like methanol or ethanol used in the reaction) or an aqueous acid workup provides a proton to the newly formed alkoxide, yielding the final alcohol product, 1-(4-Methyl-3-nitrophenyl)ethan-1-ol.[6][7]

The chemoselectivity of NaBH₄ is attributed to its moderate reducing power. It is a less potent hydride donor compared to LiAlH₄ and, therefore, does not typically reduce less reactive functional groups such as nitro groups, esters, or carboxylic acids under standard conditions.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol.

Caption: Workflow for the synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol.

Detailed Experimental Protocol

4.1 Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Methyl-3-nitroacetophenone | ≥98% | e.g., Thermo Fisher | 5333-27-7 |

| Sodium Borohydride (NaBH₄) | ≥98% | e.g., Sigma-Aldrich | 16940-66-2 |

| Methanol (MeOH) | Anhydrous | e.g., Fisher Sci | 67-56-1 |

| Ethyl Acetate (EtOAc) | ACS Grade | e.g., VWR | 141-78-6 |

| Hexanes | ACS Grade | e.g., VWR | 110-54-3 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., VWR | 7757-82-6 |

| Deionized Water | N/A | In-house | 7732-18-5 |

| Silica Gel (for chromatography) | 60 Å, 230-400 mesh | e.g., MilliporeSigma | 7631-86-9 |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | e.g., MilliporeSigma | N/A |

4.2 Safety Precautions

-

Sodium Borohydride (NaBH₄): Corrosive and toxic if swallowed.[8] It reacts with water and acids to produce flammable hydrogen gas.[9][10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid contact with water and ensure all glassware is dry.[9]

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

4-Methyl-3-nitroacetophenone: May cause skin, eye, and respiratory irritation.[13] Handle with appropriate PPE.

4.3 Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitroacetophenone (1.79 g, 10.0 mmol) in anhydrous methanol (40 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0 °C.

-

Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.19 g, 5.0 mmol) to the solution in small portions over 15-20 minutes.[14] Note: The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate.[1][15] The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed (as indicated by TLC), slowly and carefully quench the reaction by adding deionized water (20 mL) dropwise while still in the ice bath to decompose any excess NaBH₄.[14]

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-(4-methyl-3-nitrophenyl)ethan-1-ol as a solid. Determine the yield and characterize the product.

4.4 Expected Results

| Parameter | Expected Value |

| Starting Material | 4-Methyl-3-nitroacetophenone (1.79 g) |

| Product | 1-(4-Methyl-3-nitrophenyl)ethan-1-ol |

| Theoretical Yield | 1.81 g |

| Typical Yield | 85-95% |

| Appearance | Pale yellow solid |

| Molecular Formula | C₉H₁₁NO₃[16] |

| Molecular Weight | 181.19 g/mol |

Product Characterization

The identity and purity of the synthesized 1-(4-methyl-3-nitrophenyl)ethan-1-ol should be confirmed using standard analytical techniques.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic protons will appear as multiplets or distinct doublets and singlets in the range of δ 7.5-8.5 ppm.

-

The benzylic proton (-CHOH) will appear as a quartet around δ 5.0 ppm.

-

The methyl group on the aromatic ring will be a singlet around δ 2.6 ppm.

-

The methyl group of the ethyl alcohol side chain will be a doublet around δ 1.5 ppm.

-

The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is concentration-dependent.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic carbons will appear in the range of δ 120-150 ppm.

-

The carbon bearing the hydroxyl group (-CHOH) will be around δ 70 ppm.

-

The two methyl carbons will appear at distinct upfield shifts (around δ 20-25 ppm).

-

5.2 Infrared (IR) Spectroscopy

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

Strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretching of the nitro group.

-

C-H stretching vibrations for aromatic and aliphatic protons will be observed around 3100-2850 cm⁻¹.

5.3 Mass Spectrometry (MS)

-

The mass spectrum (e.g., ESI+) should show a peak corresponding to the molecular ion [M+H]⁺ at m/z 182.08.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient NaBH₄; Low reaction temperature. | Add a slight excess of NaBH₄. Allow the reaction to stir for a longer duration or warm to room temperature after the initial phase at 0°C. Monitor closely by TLC. |

| Low Yield | Inefficient extraction; Product loss during purification. | Ensure thorough extraction with an adequate volume of solvent. Optimize column chromatography conditions to minimize product loss. |

| Presence of Starting Material | Incomplete reaction; Inefficient quenching. | Re-run the reaction with a slight excess of the reducing agent and ensure sufficient reaction time. Ensure quenching is complete before workup. |

| Side Product Formation | Over-reduction (unlikely with NaBH₄). | This is rare for this specific transformation with NaBH₄. If observed, it may indicate a contaminated reducing agent or starting material. Re-verify reagent purity. |

Conclusion

This application note details a reliable and efficient protocol for the chemoselective reduction of 4-methyl-3-nitroacetophenone to 1-(4-methyl-3-nitrophenyl)ethan-1-ol using sodium borohydride. The procedure is straightforward, high-yielding, and employs readily available reagents, making it suitable for both academic and industrial research settings. The provided guidelines for reaction execution, safety, and product analysis will enable researchers to successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

- Common Name: SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov.

- Sodium Borohydride SOP. OSU Chemistry.

- Sodium borohydride Safety Data Sheet. PENTA.

- Chemoselectivity in reduction of 3′-nitroacetophenone. ECHEMI.

- Common side products in the reduction of 3'-nitroacetophenone. Benchchem.

- Safety Data Sheet: Sodium borohydride. Carl ROTH.

- Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety.

- Chemistry Lab: Selective Reductions of m-Nitroacetophenone. Desklib. Published April 17, 2021.

- Chemoselectivity in the Reduction of 3-Nitroacetophenone. Ambeed.com.

- Sodium Borohydride Reduction of Benzoin.

- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.

- The selective reduction of meta- (and para-) nitroacetophenone. Journal of Chemical Education.

- Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Books. Published August 28, 2020.

- 4-Methyl-3-nitroacetophenone synthesis. ChemicalBook.

- Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Published August 12, 2011.

- Preparation of 4-methyl-3-nitroacetophenone. PrepChem.com.

- Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. ResearchGate. Published August 7, 2025.

- Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5... ResearchGate.

- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

- 1-(4-methyl-3-nitrophenyl)ethan-1-ol (C9H11NO3). PubChemLite.

- Combinatorial Partial Hydrogenation Reactions of 4-Nitroacetophenone. An Undergraduate Organic Laboratory. Journal of Chemical Education. Published October 1, 2004.

- SUPPLEMENTARY DATA. The Royal Society of Chemistry.

- 3'-Nitro-4'-methylacetophenone. PubChem.

- Process for the hydrogenation of meta-nitroacetophenone. Google Patents.

- Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry (RSC Publishing).

- 1-(4-Nitrophenyl)ethan-1-ol. Sigma-Aldrich.

- 4'-Methyl-3'-nitroacetophenone, 99% 5 g. Thermo Scientific Chemicals.

- A kind of preparation method of nitroacetophenone. Google Patents.

- 3'-nitro-1-phenylethanol. Organic Syntheses Procedure.

- 1-(4-NITROPHENYL)ETHANOL Product Description. ChemicalBook.

- 1-(3-Nitrophenyl)ethan-1-ol. ChemBK.

Sources

- 1. www1.chem.umn.edu [www1.chem.umn.edu]

- 2. echemi.com [echemi.com]

- 3. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. chemistry.osu.edu [chemistry.osu.edu]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. nj.gov [nj.gov]

- 13. 3'-Nitro-4'-methylacetophenone | C9H9NO3 | CID 79246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. www1.chem.umn.edu [www1.chem.umn.edu]

- 16. PubChemLite - 1-(4-methyl-3-nitrophenyl)ethan-1-ol (C9H11NO3) [pubchemlite.lcsb.uni.lu]

"asymmetric synthesis of (R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol"

Application Note & Protocol: Asymmetric Synthesis of (R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Introduction

Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The precise three-dimensional arrangement of atoms in these molecules is often critical to their function. Asymmetric synthesis, a field dedicated to producing a specific stereoisomer of a chiral molecule, is therefore of paramount importance.[3][4] This application note provides a detailed guide to the asymmetric synthesis of (R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol, a valuable chiral intermediate. The primary focus will be on the enantioselective reduction of the prochiral ketone, 4'-methyl-3'-nitroacetophenone.[5] Two powerful and widely employed methods will be detailed: the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst, and a biocatalytic approach employing a ketoreductase (KRED) enzyme.

The CBS reduction is a highly reliable and versatile chemical method for the enantioselective reduction of a wide array of ketones.[6][7][8] It utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source to achieve high levels of stereocontrol.[6][7][8][9] Biocatalysis, on the other hand, offers an environmentally friendly alternative, often operating under mild reaction conditions with exceptional selectivity.[1][10][11] Ketoreductases, in particular, are increasingly used for the synthesis of chiral alcohols due to their high enantioselectivity.[12][13][14]

This document is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical, step-by-step protocols for these synthetic transformations.

PART 1: Scientific Principles & Rationale

The core of this synthesis is the stereoselective reduction of the carbonyl group in 4'-methyl-3'-nitroacetophenone. The two planar faces of the ketone are termed enantiotopic; the addition of a hydride (H⁻) from either face results in the formation of one of two enantiomers, (R)- or (S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol. The goal of asymmetric synthesis is to selectively deliver the hydride to one of these faces.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its predictability and high enantioselectivity.[15] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline.[16]

Mechanism of Action:

The catalytic cycle of the CBS reduction can be broken down into a few key steps:

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates with a molecule of borane (BH₃), which is the stoichiometric reducing agent.[6] This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[6][15]

-

Ketone Coordination: The prochiral ketone, 4'-methyl-3'-nitroacetophenone, then coordinates to the now more Lewis-acidic boron atom of the catalyst.[15] The catalyst's chiral framework directs the ketone to bind in a specific orientation to minimize steric hindrance.[17]

-

Intramolecular Hydride Transfer: A hydride ion is then transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[15][17] This intramolecular transfer is highly face-selective, leading to the formation of the desired chiral alcohol.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to participate in another catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol.

Figure 1: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereospecificity.[12][13] This approach is often considered a "green" alternative to traditional chemical methods.[10][11]

Mechanism of Action:

-

Cofactor and Substrate Binding: KREDs require a nicotinamide cofactor, typically NADPH or NADH, as the source of the hydride.[18] The enzyme's active site possesses specific binding pockets for both the cofactor and the ketone substrate.

-

Stereoselective Hydride Transfer: The three-dimensional structure of the active site precisely orients the ketone substrate relative to the cofactor. This precise positioning ensures that the hydride is delivered to only one of the two enantiotopic faces of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol.

-

Product Release and Cofactor Regeneration: Once the reduction is complete, the chiral alcohol product and the oxidized cofactor (NADP⁺ or NAD⁺) are released from the active site. For the reaction to be catalytic in terms of the enzyme, a cofactor regeneration system is often employed. This can be achieved using a sacrificial alcohol, such as isopropanol, and a second enzyme like a glucose dehydrogenase (GDH).[18]

Figure 2: General workflow for a ketoreductase-mediated asymmetric reduction.

PART 2: Experimental Protocols

Safety Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Borane-THF complex is flammable and reacts with water; handle under an inert atmosphere.

Protocol for CBS Reduction

Materials:

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

4'-Methyl-3'-nitroacetophenone[5]

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[19]

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq, e.g., 1 mmol for a 10 mmol scale reaction).

-

Catalyst Activation: Add anhydrous THF (e.g., 20 mL for a 10 mmol scale) and cool the solution to 0 °C in an ice bath. To this, slowly add the borane-THF complex (0.6 eq, e.g., 6 mmol). Stir the mixture at 0 °C for 15 minutes.

-

Substrate Addition: Dissolve 4'-methyl-3'-nitroacetophenone (1.0 eq, e.g., 10 mmol) in anhydrous THF (e.g., 10 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[20] The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, carefully and slowly add methanol dropwise at 0 °C to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.

-

Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[19]

Protocol for Biocatalytic Reduction using a Ketoreductase

Materials:

-

Ketoreductase (KRED) selective for the (R)-alcohol (commercially available kits often include the enzyme, cofactor, and regeneration system)

-

4'-Methyl-3'-nitroacetophenone

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Isopropanol (as a cosolvent and for cofactor regeneration if a specific dehydrogenase is not used)

-

NADP⁺ or NAD⁺ (cofactor)

-

Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration (if required by the KRED kit)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction buffer. If using a commercial kit, follow the manufacturer's instructions for preparing the buffer and adding the KRED, cofactor, and regeneration system components.

-

Substrate Addition: Dissolve 4'-methyl-3'-nitroacetophenone in a minimal amount of a water-miscible cosolvent like isopropanol or DMSO to aid solubility, and add it to the reaction mixture. The final concentration of the cosolvent should typically be low (e.g., 1-5% v/v) to avoid denaturing the enzyme.

-

Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the specific KRED (often 25-37 °C) with gentle agitation (e.g., on an orbital shaker).

-

Reaction Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC to determine both the conversion of the starting material and the enantiomeric excess (ee) of the product.[20][21]

-

Work-up: Once the reaction has reached the desired conversion, quench the reaction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

Extraction and Purification: Vigorously mix the quenched reaction and separate the aqueous and organic layers. Extract the aqueous layer with additional portions of ethyl acetate (2-3 times). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Further purification, if necessary, can be achieved by flash column chromatography.

PART 3: Data Analysis and Expected Results

The success of the asymmetric synthesis is evaluated based on the chemical yield and the enantiomeric excess (ee) of the product.

Yield Calculation:

Yield (%) = (Actual yield / Theoretical yield) x 100

Enantiomeric Excess (ee) Determination:

The ee is a measure of the stereoselectivity of the reaction and is determined by chiral HPLC or chiral GC.

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

Where [R] and [S] are the concentrations (or peak areas) of the (R) and (S) enantiomers, respectively.

Table 1: Comparison of Synthetic Methods

| Parameter | CBS Reduction | Biocatalytic (KRED) Reduction |

| Catalyst | Chiral Oxazaborolidine | Ketoreductase Enzyme |

| Reducing Agent | Borane (BH₃) | NADPH/NADH (Cofactor) |

| Typical Solvents | Anhydrous organic solvents (e.g., THF) | Aqueous buffer (often with a cosolvent) |

| Reaction Temperature | Low to ambient (-78 °C to 25 °C) | Ambient to slightly elevated (25-40 °C) |

| Typical Reaction Time | 1-4 hours | 12-48 hours |

| Expected Yield | 85-95% | 70-99% |

| Expected ee | >95% | >99% |

| Work-up | Involves quenching with acid/base and extraction | Typically straightforward extraction |

| Key Advantages | Broad substrate scope, predictable stereochemistry | High enantioselectivity, mild conditions, environmentally friendly |

| Key Considerations | Requires anhydrous conditions, stoichiometric borane | Enzyme stability and cost, substrate solubility in water |

Conclusion

Both the Corey-Bakshi-Shibata reduction and biocatalytic reduction with ketoreductases are highly effective methods for the asymmetric synthesis of (R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol. The choice of method will depend on factors such as the desired scale of the reaction, available equipment, and cost considerations. The CBS reduction offers a rapid and highly predictable route, while the KRED approach provides an exceptionally selective and environmentally benign alternative. The detailed protocols and principles outlined in this application note should serve as a valuable resource for researchers engaged in the synthesis of this and other chiral molecules.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2006). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.

-

Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

- Itsuno, S. (1998). Enantioselective reduction of ketones with chiral oxazaborolidine catalysts. Organic Reactions, 52, 395-576.

-

Wikipedia contributors. (2023, December 1). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2024, from [Link]

-

MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2353. [Link]

- Google Patents. (n.d.). Ketoreductase polypeptides for the reduction of acetophenones.

-